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Manganese silicide - 12032-86-9

Manganese silicide

Catalog Number: EVT-336918
CAS Number: 12032-86-9
Molecular Formula: MnSi2
Molecular Weight: 111.11 g/mol
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Product Introduction

Description

Manganese silicides (MnxSiy) encompass a variety of compounds with different Mn:Si ratios, including manganese monosilicide (MnSi) and higher manganese silicides (HMS), typically represented by MnSiγ, where γ generally falls between 1.73 and 1.75 [, , , , , ]. They are formed through the reaction of manganese and silicon, two earth-abundant and environmentally friendly elements [, ]. HMS are particularly interesting due to their semiconducting properties and potential applications in thermoelectric devices, especially for waste heat recovery at medium to high temperatures [, , , , , , ].

Future Directions
  • Improving ZT: Research efforts should continue to focus on enhancing the ZT of HMS through further optimization of doping, nanostructuring, and synthesis techniques [, , , , , , , ]. Exploring new doping strategies and advanced nanostructuring methods, such as high-pressure torsion and severe plastic deformation, could lead to significant improvements in thermoelectric performance.
Synthesis Analysis

Methods of Synthesis

Manganese silicide can be synthesized through several methods:

  1. Chemical Vapor Deposition (CVD): A novel method involves a double tube CVD system that enhances the vapor pressure of precursors, allowing for the efficient formation of manganese silicide nanowires without altering their morphology .
  2. Selective Laser Sintering: This technique allows for the simultaneous synthesis and sintering of manganese silicide from ball-milled manganese and silicon powders. The process involves controlling energy doses to achieve optimal mechanical cohesion in the resulting material .
  3. Pack Cementation: This method involves heating a mixture of manganese and silicon in a solid-state reaction, which promotes the formation of higher manganese silicide .

Technical Details

The synthesis conditions, such as temperature and pressure, significantly affect the phase formation and quality of the manganese silicide produced. For instance, in CVD processes, maintaining specific temperatures (600–700 °C) is crucial for achieving desired structural properties while minimizing unwanted phases .

Molecular Structure Analysis

Structure

Manganese silicide predominantly adopts the Nowotny Chimney Ladder structure, which is characterized by its unique layered arrangement. The most common stoichiometric form is Mn4Si7\text{Mn}_4\text{Si}_7, which exhibits a tetragonal crystal lattice.

Data

X-ray diffraction studies reveal lattice parameters for higher manganese silicide as follows:

  • a=5.528a=5.528 Å
  • c=17.478c=17.478 Å .

These parameters indicate a well-defined crystalline structure essential for its thermoelectric applications.

Chemical Reactions Analysis

Reactions

The formation of manganese silicide can be summarized by the following reaction:

Mn+SiMnxSiy\text{Mn}+\text{Si}\rightarrow \text{Mn}_x\text{Si}_y

where xx and yy depend on the specific stoichiometry being synthesized.

Technical Details

During synthesis via chemical vapor deposition, gaseous precursors such as manganese chloride react with silicon substrates under controlled conditions to form manganese silicide while releasing byproducts like silicon tetrachloride . The reaction dynamics are influenced by temperature and precursor concentrations.

Mechanism of Action

The mechanism underlying the formation of manganese silicide involves diffusion processes where manganese atoms migrate into silicon lattices at elevated temperatures. This diffusion leads to the nucleation and growth of silicide phases on silicon substrates, which is critical for fabricating nanostructures with specific electronic properties .

Physical and Chemical Properties Analysis

Physical Properties

Manganese silicide exhibits notable physical characteristics:

  • Density: Approximately 4.9 g/cm³.
  • Melting Point: Around 1000 °C.
  • Thermal Conductivity: Relatively low thermal conductivity makes it suitable for thermoelectric applications.

Chemical Properties

Manganese silicide is stable under inert atmospheres but may oxidize when exposed to air at elevated temperatures. Its chemical stability varies with composition and microstructure, influencing its suitability for specific applications.

Applications

Manganese silicide has several scientific uses:

  • Thermoelectric Devices: Its ability to convert heat into electricity makes it ideal for thermoelectric generators.
  • Nanostructured Materials: Used in creating nanowires and other nanostructures that leverage its unique electronic properties for advanced applications in electronics and sensors.
  • Energy Conversion Technologies: Research continues into optimizing its thermoelectric performance through compositional modifications and structural engineering .
Introduction to Manganese Silicides

Historical Development and Classification

Manganese silicides constitute a class of intermetallic compounds whose scientific exploration accelerated in the mid-20th century alongside advancements in semiconductor physics and metallurgy. Historically, their complexity challenged early researchers; phase equilibria studies revealed seven thermodynamically stable phases: MnSi (cubic), Mn₅Si₃ (hexagonal), Mn₅Si₂ (tetragonal), Mn₃Si (cubic), Mn₄Si (rhombohedral), Mn₆Si (rhombohedral), and the Nowotny chimney-ladder (NCL) family termed higher manganese silicides (HMS), including Mn₄Si₇, Mn₁₁Si₁₉, Mn₁₅Si₂₆, and Mn₂₇Si₄₇ (all tetragonal) [2] [7]. Mineralogical discovery added intrigue; mavlyanovite (Mn₅Si₃) was identified in 2009 in Uzbek lamproite, confirming natural occurrence under high-temperature geological conditions [7]. Classification hinges on stoichiometry-dependent crystal symmetry: monosilicides (e.g., MnSi), intermediate phases (e.g., Mn₅Si₃), and silicon-rich HMS phases. This structural diversity arises from strong Mn-Si bonding and peritectic solidification challenges, often leading to metastable intermediates during synthesis [4] [6].

Structural Diversity: MnSi, Mn₅Si₃, Mn₄Si₇, Mn₂₇Si₄₇, and Other Phases

The structural landscape of manganese silicides dictates their functional properties:

  • MnSi: Adopts a chiral B20 cubic structure (space group P2₁3) lacking inversion symmetry. This enables a helical spin order below 30 K, forming skyrmion lattices under magnetic fields—crucial for spintronics [5] [7].
  • Mn₅Si₃: Hexagonal (P6₃/mcm) with high melting point (~2800 K). Exhibits size-dependent magnetism; bulk is antiferromagnetic, whereas nanostructures show ferromagnetism (e.g., coercivity ~61.5 Oe in nanorods) [2] [7].
  • HMS Phases (Mn₄Si₇, Mn₂₇Si₄₇, etc.): Feature incommensurate NCL structures with tetragonal subunits: [Mn] ladders and [Si] chimneys. The c-axis ratio γ (cₘₙ/cₛᵢ ≈ 1.72–1.75) defines phases (e.g., Mn₄Si₇ γ=1.75). This creates complex phonon scattering, ideal for thermoelectrics [3] [9].

Table 1: Structural and Physical Properties of Key Manganese Silicides

CompoundCrystal SystemSpace GroupNotable PropertiesApplications
MnSiCubicP2₁3Helimagnetism (T꜀=30 K), SkyrmionsSpintronic memory
Mn₅Si₃HexagonalP6₃/mcmHigh Tₘ (~2800 K), Size-dependent ferromagnetismHigh-temp coatings, Spintronics
Mn₄Si₇ (HMS)TetragonalI4 4 2 dLow κₗₐₜ (2–4 W/m·K), High Seebeck (>200 μV/K)Thermoelectrics
Mn₂₇Si₄₇ (HMS)TetragonalP4₂2Room-temp ferromagnetism in nanowiresNanoelectronics

Significance in Advanced Materials Science

Manganese silicides bridge gaps in sustainable energy and quantum technologies:

  • Thermoelectrics: HMS phases exhibit exceptional zT (0.7–1.15) via low thermal conductivity (κₜₒₜ~2.76 W/m·K) and high power factors (~1.5 mW/m·K²). Strategies like nanostructuring (e.g., MnSi nanoprecipitates in MnSi₁.₇₅) or carbon nanodot inclusion reduce κ further while boosting electrical properties [3] [4] [8].
  • Spintronics & Magnetism: MnSi’s noncentrosymmetry enables topological spin textures. Mn₅Si₃ nanostructures exhibit enhanced coercivity and blocking temperatures, useful for high-density magnetic storage [2] [5].
  • Microelectronics: Compatibility with silicon processing allows integration into CMOS-compatible devices. MnSi₂ forms low-resistance contacts, while HMS nanowires serve as nanoscale interconnects [6] [9].

Table 2: Synthesis Methods and Resultant Microstructures

Synthesis TechniqueConditionsKey OutcomesChallenges
Chemical Vapor Deposition (CVD)750–1000°C, Mn vaporMn₅Si₃ nanorods (diameter ~50–200 nm)Phase inhomogeneity at T<950°C
Spark Plasma Sintering (SPS)1100°C, 1.5 MPa, ~5–20 minMn₄Si₇ nanocrystals (size ~3.8–36 nm), 98% denseDislocation density ~7.9×10¹⁴ m⁻²
Melt-Spinning + SPS (MS-SPS)Rapid quenching + sinteringMnSi₁.₇₅ with 50–100 nm MnSi inclusionsRequires excess Si suppression

Synthesis-Structure-Property Links: CVD enables 1D nanostructures (e.g., nanowires) for enhanced magnetism [5]. SPS produces bulk HMS with nanograins (<40 nm), dislocations, and strains (0.002–0.41), slashing κₗₐₜ [9]. MS-SPS generates in-situ nanocomposites, decoupling electron/phonon transport via energy filtering at MnSi/HMS interfaces [4].

Future advancements will exploit computational design (e.g., doping at Mn/Si sites) and defect engineering to optimize hierarchical structures across atomic-to-mesoscopic scales, positioning manganese silicides as linchpins in next-generation energy harvesting and quantum devices [3] [8].

Properties

CAS Number

12032-86-9

Product Name

Manganese silicide

Molecular Formula

MnSi2

Molecular Weight

111.11 g/mol

InChI

InChI=1S/Mn.2Si

InChI Key

FHTCLMVMBMJAEE-UHFFFAOYSA-N

SMILES

[Si]=[Mn]=[Si]

Synonyms

manganese silicide

Canonical SMILES

[Si]=[Mn]=[Si]

Isomeric SMILES

[Si].[Si].[Mn]

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